![molecular formula C27H21Br3 B12526130 1,2,3-Tris[4-(bromomethyl)phenyl]benzene CAS No. 837420-64-1](/img/structure/B12526130.png)
1,2,3-Tris[4-(bromomethyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71414887” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 71414887 involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For example, one method may involve the use of a Friedel-Crafts reaction followed by amidation and reduction steps .
Industrial Production Methods: In an industrial setting, the production of CID 71414887 is scaled up to meet the demand for research and commercial applications. The industrial methods often involve continuous flow processes and the use of automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: CID 71414887 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving CID 71414887 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of CID 71414887 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
CID 71414887 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 71414887 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 71414887 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies .
Uniqueness: These unique features make it a valuable compound for various scientific and industrial applications .
Conclusion
CID 71414887 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it an important subject of study for scientists and researchers. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can better appreciate its value and potential.
Eigenschaften
CAS-Nummer |
837420-64-1 |
|---|---|
Molekularformel |
C27H21Br3 |
Molekulargewicht |
585.2 g/mol |
IUPAC-Name |
1,2,3-tris[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-10-22(11-5-19)25-2-1-3-26(23-12-6-20(17-29)7-13-23)27(25)24-14-8-21(18-30)9-15-24/h1-15H,16-18H2 |
InChI-Schlüssel |
OTNNOVWNZTXZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


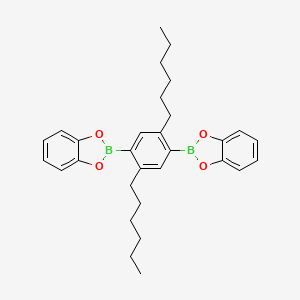
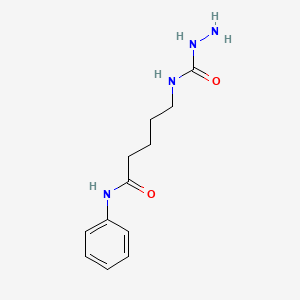
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
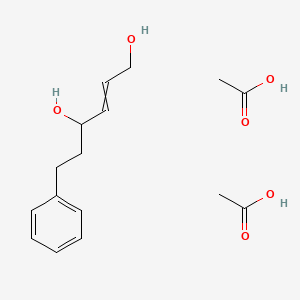
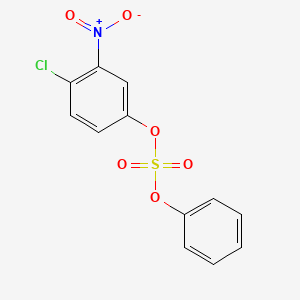
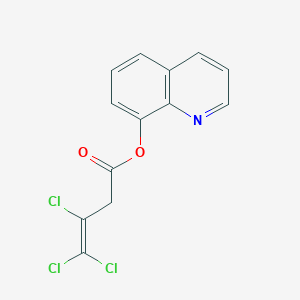
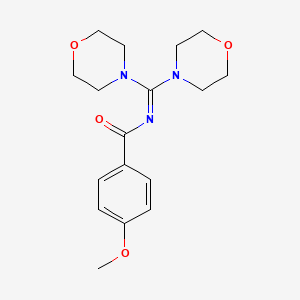
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
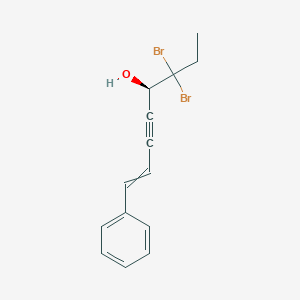
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
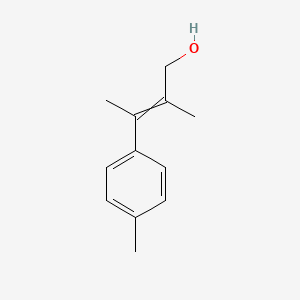
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
